5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C15H10N4O5 |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10N4O5/c1-9-8-11(4-7-13(9)19(22)23)15-16-14(17-24-15)10-2-5-12(6-3-10)18(20)21/h2-8H,1H3 |
InChI Key |
OGNMGFRUMPZVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and strong oxidizing agents. The major products formed from these reactions include amino derivatives, halogenated derivatives, and carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | Human Colon Adenocarcinoma (HT-29) | 92.4 |
| This compound | Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| This compound | Renal Cancer (RXF 486) | 1.143 |
The anticancer activity is attributed to its ability to inhibit key enzymes involved in cancer progression and induce apoptosis in cancer cells .
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of nitro groups enhances their effectiveness by disrupting bacterial cell walls and inhibiting essential metabolic processes.
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Inhibition observed |
Studies suggest that these compounds can serve as potential candidates for developing new antimicrobial agents .
Anti-Diabetic Activity
In addition to anticancer properties, some derivatives have been explored for their anti-diabetic potential. For instance, certain oxadiazoles have demonstrated significant glucose-lowering effects in diabetic models.
| Compound | Model Organism | Effect on Glucose Levels |
|---|---|---|
| Derivative A | Drosophila melanogaster | Significant reduction |
| Derivative B | Drosophila melanogaster | Moderate reduction |
These findings highlight the potential of oxadiazoles in treating diabetes through mechanisms involving insulin sensitivity enhancement .
Mechanism of Action
The mechanism of action of 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound’s nitro groups and oxadiazole ring play a crucial role in its biological activity. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the oxadiazole ring significantly alter molecular properties. Key comparisons include:
*Estimated based on structural analogues. †Inferred from nitro-substituted oxadiazoles in .
Key Observations:
- Molecular Weight and logP : The target compound’s dual nitro groups and methyl substituent likely increase molecular weight compared to simpler analogues (e.g., 205.17 in ), while the methyl group may reduce logP slightly compared to bulkier substituents like phenethyl (logP 4.7 in ).
- Bioactivity: Nitro groups are associated with CNS activity (e.g., compound XV in ).
Biological Activity
5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.23 g/mol
The oxadiazole ring system contributes to the compound's bioactivity by facilitating interactions with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For example, in a study evaluating various oxadiazole compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF-7 (Breast) | 12.6 |
| A549 (Lung) | 18.5 |
This compound's efficacy is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Antibacterial Activity
The antibacterial effects of this compound have been evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. Studies have reported its effectiveness against common fungal pathogens.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The antifungal activity is believed to stem from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Studies
- Cytotoxicity Assessment : A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to control groups. The results indicated that apoptosis was induced through mitochondrial pathways.
- Antibacterial Efficacy : In a controlled experiment assessing the antibacterial properties against clinical isolates of Staphylococcus aureus, the compound showed a dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
- Antifungal Evaluation : A clinical trial involving patients with Candida infections showed that treatment with the compound led to a marked reduction in fungal load and improved patient outcomes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Methyl-4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling nitrile oxides with amidoximes under basic conditions (e.g., NaH or Cs₂CO₃). For example, a two-step protocol may include:
Cyclocondensation : Reacting 3-methyl-4-nitrobenzamide derivatives with hydroxylamine to form amidoximes.
Oxadiazole Formation : Treating amidoximes with 4-nitrobenzoyl chloride in polar aprotic solvents (e.g., DMF) at 50–80°C.
Optimization strategies:
- Vary reaction time and temperature to minimize side products.
- Use flash column chromatography (hexane:ethyl acetate gradients) for purification, achieving >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and nitro-group positioning (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 367.08 for C₁₆H₁₁N₄O₅⁺) .
- SFC/HPLC : Assess enantiomeric purity (>97% ee achievable via chiral columns) .
- X-ray Crystallography : Resolves bond angles and dihedral distortions caused by nitro groups .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : Test against breast (T47D) and colorectal (HCT-116) cancer cell lines using MTT assays (IC₅₀ < 10 µM in active derivatives) .
- Apoptosis Induction : Use flow cytometry with Annexin V/PI staining to quantify G₁-phase arrest .
- Microbial Screening : Evaluate antibacterial activity against S. aureus and E. coli (MIC values compared to oxadiazole benchmarks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace 3-methyl-4-nitrophenyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Scaffold Hybridization : Fuse with pyridine or thiophene rings to modulate solubility and target affinity .
- Quantitative SAR (QSAR) : Use molecular docking to predict interactions with targets like TIP47 (IGF II receptor binding protein) .
Q. What crystallographic data reveal about the compound’s reactivity and intermolecular interactions?
- Methodological Answer : X-ray data show:
- Nitro Group Effects : Planar aromatic rings with dihedral angles <10° between oxadiazole and phenyl groups, favoring π-π stacking .
- Hydrogen Bonding : Nitro groups participate in weak C–H···O interactions (2.8–3.2 Å), influencing crystal packing and solubility .
Q. How can contradictory bioactivity data (e.g., cell-line selectivity) be resolved?
- Methodological Answer :
- Mechanistic Profiling : Compare transcriptomic profiles of responsive (T47D) vs. non-responsive cell lines to identify target expression disparities .
- Metabolic Stability Assays : Use liver microsomes to assess if inactivity correlates with rapid hepatic clearance .
- Target Engagement Studies : Employ photoaffinity labeling (e.g., with ³H-azide probes) to confirm direct binding to TIP47 or other targets .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
